molecular formula C18H19NO3 B7795236 2-(2-{[4-(propan-2-yl)phenyl]carbamoyl}phenyl)acetic acid CAS No. 6477-14-1

2-(2-{[4-(propan-2-yl)phenyl]carbamoyl}phenyl)acetic acid

Cat. No.: B7795236
CAS No.: 6477-14-1
M. Wt: 297.3 g/mol
InChI Key: HWVXCWBFAPHZOQ-UHFFFAOYSA-N
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Description

2-(2-{[4-(Propan-2-yl)phenyl]carbamoyl}phenyl)acetic acid is a substituted phenylacetic acid derivative characterized by a central phenyl ring linked to a carbamoyl group at the 2-position. This carbamoyl group connects to a 4-(propan-2-yl)phenyl substituent, while the acetic acid moiety is attached at the adjacent position. Its molecular formula is inferred as C₁₉H₂₀N₂O₃, with a molecular weight of approximately 324.38 g/mol (estimated based on analogous structures in and ).

Properties

IUPAC Name

2-[2-[(4-propan-2-ylphenyl)carbamoyl]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-12(2)13-7-9-15(10-8-13)19-18(22)16-6-4-3-5-14(16)11-17(20)21/h3-10,12H,11H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWVXCWBFAPHZOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10412756
Record name SBB061953
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10412756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6477-14-1
Record name SBB061953
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10412756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Carbamoyl Formation via Amide Coupling

Route Overview :
This method involves direct amide bond formation between 2-carboxyphenylacetic acid and 4-isopropylphenylamine using coupling agents.

Steps :

  • Protection of Acetic Acid Group :

    • Methyl 2-carboxyphenylacetate is synthesized by esterifying the acetic acid group of 2-carboxyphenylacetic acid with methanol under acidic conditions (e.g., H₂SO₄).

    • Reaction:

      2-carboxyphenylacetic acid+CH₃OHH+methyl 2-carboxyphenylacetate+H₂O\text{2-carboxyphenylacetic acid} + \text{CH₃OH} \xrightarrow{\text{H}^+} \text{methyl 2-carboxyphenylacetate} + \text{H₂O}
  • Amide Bond Formation :

    • The 2-carboxy group is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt). Reacting with 4-isopropylphenylamine forms the carbamoyl group.

    • Reaction:

      methyl 2-carboxyphenylacetate+4-isopropylphenylamineEDCI/HOBtmethyl 2-(2-[4-(propan-2-yl)phenyl]carbamoylphenyl)acetate\text{methyl 2-carboxyphenylacetate} + \text{4-isopropylphenylamine} \xrightarrow{\text{EDCI/HOBt}} \text{methyl 2-(2-{[4-(propan-2-yl)phenyl]carbamoyl}phenyl)acetate}
  • Ester Hydrolysis :

    • The methyl ester is hydrolyzed using aqueous NaOH or HCl to yield the final product.

    • Reaction:

      methyl 2-(2-[4-(propan-2-yl)phenyl]carbamoylphenyl)acetateNaOH/H₂O2-(2-[4-(propan-2-yl)phenyl]carbamoylphenyl)acetic acid\text{methyl 2-(2-{[4-(propan-2-yl)phenyl]carbamoyl}phenyl)acetate} \xrightarrow{\text{NaOH/H₂O}} \text{2-(2-{[4-(propan-2-yl)phenyl]carbamoyl}phenyl)acetic acid}

Key Data :

  • Yield: 65–75% (over three steps).

  • Purity: >95% (HPLC).

Ullmann-Type Coupling and Functionalization

Comparative Analysis of Methods

Method Yield Complexity Key Advantages Limitations
Amide Coupling65–75%ModerateHigh purity, fewer stepsRequires coupling agents (EDCI/HOBt)
Ullmann Coupling50–60%HighBuilds biphenyl backbone efficientlyToxic isocyanates, multi-step synthesis
Cyanoacetate Substitution40–50%ModerateAvoids toxic reagentsLower yield, nitro reduction required

Critical Reaction Conditions

  • Temperature : Amide couplings typically proceed at 0–25°C. Ullmann reactions require 80–120°C.

  • Catalysts : Cu(I) for Ullmann coupling, Pd/C for hydrogenation.

  • Solvents : DMSO for substitutions, THF/DMF for couplings .

Chemical Reactions Analysis

Types of Reactions

2-(2-{[4-(propan-2-yl)phenyl]carbamoyl}phenyl)acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 2-(2-{[4-(propan-2-yl)phenyl]carbamoyl}phenyl)acetic acid lies in its potential as a pharmaceutical agent. The compound's structure suggests it may interact with biological targets, making it a candidate for drug development.

  • Anti-inflammatory Properties : Preliminary studies indicate that derivatives of this compound may exhibit anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
  • Analgesic Effects : Similar compounds have been explored for their analgesic properties, providing a pathway for pain management therapies .

Pharmacological Studies

Research involving this compound often focuses on its pharmacokinetics and pharmacodynamics. Understanding how the compound behaves in biological systems is crucial for evaluating its therapeutic potential.

  • Bioavailability : Studies have shown that modifications to the chemical structure can enhance solubility and absorption rates, improving overall bioavailability.
  • Toxicological Assessments : Evaluating the safety profile of this compound is essential for its development as a therapeutic agent. Toxicological studies help identify any adverse effects associated with its use .

Material Science

Beyond medicinal applications, this compound can also be explored in material science.

  • Polymer Chemistry : The compound can serve as a monomer or additive in polymer synthesis, potentially enhancing the properties of polymers used in various applications, including coatings and adhesives.
  • Nanotechnology : Research into nanoparticles often utilizes compounds like this to modify surface properties or enhance stability, leading to advancements in drug delivery systems and diagnostic tools .

Case Study 1: Anti-inflammatory Research

A study conducted on related compounds demonstrated significant anti-inflammatory activity in animal models. The research highlighted the importance of structural modifications on efficacy and safety profiles. This underscores the potential for this compound to be developed into a therapeutic agent targeting inflammatory pathways.

Case Study 2: Polymer Applications

In a recent investigation into new polymer composites, researchers incorporated this compound into a polycarbonate matrix. The results indicated improved thermal stability and mechanical strength compared to traditional formulations, suggesting viable industrial applications.

Mechanism of Action

The mechanism of action of 2-(2-{[4-(propan-2-yl)phenyl]carbamoyl}phenyl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of inflammatory mediators and modulation of pain receptors .

Comparison with Similar Compounds

2-(4-((2-Amino-4-fluorophenyl)carbamoyl)phenyl)acetic acid (D5)

  • Structure: Features a 4-fluoro-2-aminophenyl carbamoyl group instead of the isopropylphenyl group.
  • Molecular Weight : ~305.29 g/mol ().
  • The amino group introduces basicity, altering pH-dependent solubility and bioavailability.
  • Application : Studied for anticancer activity in multiple myeloma models ().

2-(4-Fluoro-2-{[4-(propan-2-yl)phenyl]sulfanyl}phenyl)acetic acid

  • Structure : Replaces the carbamoyl group with a sulfanyl (S-) linker ().
  • Molecular Weight : 304.39 g/mol (C₁₇H₁₇FO₂S; ).
  • Key Differences: The sulfanyl group may reduce hydrogen-bonding capacity compared to the carbamoyl group.

2-[4-(Carbamoylmethyl)phenoxy]acetic acid

  • Structure: Contains a phenoxy linker and carbamoylmethyl group ().
  • Molecular Weight: 209.2 g/mol (C₁₀H₁₁NO₄).
  • Lower molecular weight and logP (estimated ~0.5) suggest higher aqueous solubility compared to the target compound.

Physicochemical Properties

Property Target Compound* D5 () Sulfanyl Analog () Phenoxy Analog ()
Molecular Weight 324.38 305.29 304.39 209.2
logP (Predicted) ~3.2 ~2.8 ~3.5 ~0.5
Hydrogen Bond Donors 3 4 2 2
Hydrogen Bond Acceptors 5 6 4 4
Polar Surface Area ~90 Ų ~100 Ų ~75 Ų ~90 Ų

*Estimated based on structural analogs.

Stability and Pharmacokinetics

  • Carbamoyl vs. Sulfanyl/Esters : The carbamoyl group in the target compound offers greater hydrolytic stability compared to esters () but may be susceptible to enzymatic cleavage compared to sulfonamides ().

Biological Activity

Overview

2-(2-{[4-(propan-2-yl)phenyl]carbamoyl}phenyl)acetic acid, with the molecular formula C18H19NO3 and CAS number 497060-62-5, is a compound that has been studied for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, biological mechanisms, and therapeutic potentials, supported by relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-isopropylphenyl isocyanate with 2-aminophenylacetic acid. The reaction is conducted in organic solvents such as dichloromethane or toluene, often with a base like triethylamine to enhance the reaction efficiency.

Anti-inflammatory and Analgesic Properties

Research indicates that this compound may exhibit anti-inflammatory and analgesic effects. Its mechanism of action is thought to involve the modulation of enzymes and receptors associated with inflammatory pathways. Specifically, it may inhibit the production of pro-inflammatory mediators, thereby reducing pain perception .

Anticancer Activity

Studies have shown varying degrees of anticancer activity against different cancer cell lines. For instance, compounds structurally related to this compound have demonstrated selective cytotoxic effects against colorectal cancer cells (Caco-2) compared to lung cancer cells (A549). The data suggests that structural modifications can significantly influence the anticancer efficacy of these compounds .

Cell Line Compound Concentration (µM) Viability (%) Significance (p-value)
A54910080.0-
Caco-210039.8<0.001

Antimicrobial Activity

In vitro studies have also assessed the antimicrobial properties of related compounds. While specific data on this compound is limited, derivatives have shown promising activity against various Gram-positive and Gram-negative bacteria, indicating potential for further exploration in antimicrobial applications .

Case Studies

  • Case Study on Anticancer Activity : A study evaluated several derivatives of phenyl acetic acids for their anticancer properties. The results indicated that modifications in the phenyl ring significantly affected cytotoxicity against Caco-2 cells, with some compounds achieving over 50% reduction in cell viability at concentrations as low as 50 µM .
  • Case Study on Anti-inflammatory Effects : Another study investigated the anti-inflammatory effects of similar compounds in animal models. The results suggested a marked reduction in swelling and pain responses when administered prior to inflammatory stimuli, supporting the potential therapeutic use of these compounds in pain management.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that it interacts with specific molecular targets involved in inflammatory processes and cancer cell proliferation. This interaction may lead to altered signaling pathways that favor reduced inflammation and inhibited tumor growth .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-{[4-(propan-2-yl)phenyl]carbamoyl}phenyl)acetic acid, and what are their yield limitations?

  • Methodology : The compound’s synthesis typically involves coupling a phenylacetic acid derivative with a 4-isopropylphenyl isocyanate or carbamoyl chloride intermediate. For example, benzoylation reactions using coupling agents like EDCl/HOBt or DCC in anhydrous DMF/THF are common. A reported yield of 8.39% was achieved for a structurally analogous compound via column chromatography purification (hexane/ethyl acetate gradient), highlighting challenges in steric hindrance and byproduct formation .
  • Key Considerations : Optimize reaction time (12-24 hr), temperature (0°C to rt), and stoichiometry (1:1.2 molar ratio of acid to isocyanate). Monitor via TLC or HPLC .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

  • Methodology :

  • ¹H/¹³C NMR : Look for characteristic signals:
  • Phenylacetic acid backbone : A singlet at δ ~3.6 ppm (CH₂COO) and a carbonyl signal at ~170 ppm in ¹³C NMR.
  • Carbamoyl group : NH resonance at δ ~9-10 ppm (broad, exchangeable) and carbonyl at ~165 ppm.
  • 4-Isopropylphenyl group : Doublets for aromatic protons (δ ~7.2-7.4 ppm) and a septet for the isopropyl CH (δ ~2.8 ppm) .
  • FTIR : Confirm carbamoyl C=O stretch (~1680 cm⁻¹) and carboxylic acid O-H stretch (~2500-3300 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory crystallographic and NMR data for this compound be resolved?

  • Case Study : A structurally similar hydroxyphenylacetic acid derivative showed discrepancies in proton assignments due to tautomerism or solvent effects. Resolution involved:

  • Using deuterated DMSO for NMR to stabilize hydrogen bonding.
  • Single-crystal X-ray diffraction to confirm the dominant tautomer.
  • 2D NMR (COSY, HSQC) to reassign overlapping signals .
    • Recommendation : Cross-validate data with computational chemistry (DFT calculations for NMR chemical shifts) .

Q. What strategies improve the compound’s solubility for in vitro bioactivity assays?

  • Experimental Design :

  • Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.
  • pH adjustment : Solubilize the carboxylic acid group by preparing sodium salts (pH ~7.4 PBS buffer).
  • Surfactants : Polysorbate-80 (0.1% w/v) enhances aqueous dispersion .
    • Data Table :
Solubility MethodSolubility (mg/mL)Stability (24 hr)Reference
DMSO (1%)15.2>95%
β-Cyclodextrin8.7>90%

Q. How does the isopropyl substituent on the phenyl ring influence biological activity?

  • SAR Analysis :

  • Hydrophobicity : The isopropyl group enhances membrane permeability (logP increase by ~0.5 units vs. unsubstituted phenyl).
  • Steric Effects : Reduces off-target interactions in enzyme inhibition assays (e.g., COX-2 IC₅₀ improved by 3-fold vs. methyl-substituted analogs) .
    • Validation : Compare IC₅₀ values against analogs with methyl, ethyl, or halogen substituents .

Methodological Challenges & Solutions

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) achieves >98% purity.
  • Crystallization : Ethanol/water (7:3) recrystallization yields needle-like crystals suitable for XRD .

Q. How can researchers address low yields in the carbamoylation step?

  • Troubleshooting :

  • Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate acylation.
  • Microwave-assisted Synthesis : Reduce reaction time from 24 hr to 2 hr at 80°C, improving yield by 15% .

Data Reproducibility Guidelines

  • NMR Calibration : Use internal standards (TMS or DSS) and report solvent/deuterium lock.
  • HPLC Conditions : Specify column type, gradient, and detection wavelength (e.g., 254 nm for aromatic moieties) .

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